![molecular formula C8H12BrNO B1283441 N,N-Diallyl-2-bromoacetamide CAS No. 60277-03-4](/img/structure/B1283441.png)
N,N-Diallyl-2-bromoacetamide
Overview
Description
N,N-Diallyl-2-bromoacetamide is a chemical compound with the molecular formula C8H12BrNO . It is used in various research applications .
Molecular Structure Analysis
The molecular structure of N,N-Diallyl-2-bromoacetamide is represented by the InChI code: 1S/C8H12BrNO/c1-3-5-10(6-4-2)8(11)7-9/h3-4H,1-2,5-7H2 .Physical And Chemical Properties Analysis
N,N-Diallyl-2-bromoacetamide has a molecular weight of 218.09 . It is recommended to be stored at ambient temperature .Scientific Research Applications
Chemical Synthesis
N,N-Diallyl-2-bromoacetamide is used in various chemical syntheses. For instance, it's involved in the preparation of phosphono sugar N-glycosides, as demonstrated by Yamashita et al. (1992) where bromohydrins were converted into novel N-glycosides using amines (Yamashita et al., 1992). Similarly, Miyamoto et al. (1992) reported its use in synthesizing 2-phosphinoylphospholane 1-oxide derivatives, showcasing its versatility in organic chemistry (Miyamoto et al., 1992).
Biological Studies
In biological research, N,N-Diallyl-2-bromoacetamide has been utilized to study protein behavior. For instance, Yamada et al. (1984) used bromoacetamide derivatives to investigate the binding site and reactivity of histidine-15 in lysozyme (Yamada et al., 1984). Additionally, Patlak and Horn (1982) explored the effect of N-bromoacetamide on sodium channel currents in rat myotube membranes, contributing to our understanding of cellular physiology (Patlak & Horn, 1982).
Agricultural Applications
In agriculture, derivatives of N,N-Diallyl-2-bromoacetamide, like N,N-Diallyl-2,2-dichloroacetamide, have been studied for their potential as herbicide protectants. Pallos et al. (1975) found that such compounds can prevent herbicide injury in corn, highlighting their utility in crop protection (Pallos et al., 1975).
Environmental and Health Safety
Zhu et al. (1998) investigated the large-scale application of bromoacetamide in various environments, assessing its safety and effectiveness as a molluscicide, which is critical for controlling diseases like schistosomiasis (Zhu et al., 1998).
Safety and Hazards
properties
IUPAC Name |
2-bromo-N,N-bis(prop-2-enyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNO/c1-3-5-10(6-4-2)8(11)7-9/h3-4H,1-2,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQJYRFAMLETNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569897 | |
Record name | 2-Bromo-N,N-di(prop-2-en-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diallyl-2-bromoacetamide | |
CAS RN |
60277-03-4 | |
Record name | 2-Bromo-N,N-di(prop-2-en-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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